![molecular formula C15H14Cl2F3N5O B2396328 [5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea CAS No. 303986-13-2](/img/structure/B2396328.png)
[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea” is a complex organic molecule. It contains several functional groups, including a urea group, an ethylamino group, and a pyridin-2-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The trifluoromethyl group and the pyridin-2-yl group could potentially influence the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino groups might participate in condensation reactions, while the pyridine ring could potentially undergo electrophilic substitution .Wissenschaftliche Forschungsanwendungen
Agrochemicals
Trifluoromethylpyridine (TFMP): derivatives play a crucial role in crop protection. Initially, fluazifop-butyl , the first TFMP derivative, entered the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activity .
Pharmaceutical Industry
Several TFMP derivatives have applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are undergoing clinical trials. The fluorine atom’s properties and the pyridine moiety contribute to their efficacy. Expect novel applications of TFMP in the future .
Hepatitis C Treatment
2-Amino-3-chloro-5-trifluoromethylpyridine: serves as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These hybrids act as inhibitors of NS5B, showing potential for treating Hepatitis C .
Chromatographic Separations
In chromatography, 3-chloro-5-methylphenylcarbamate groups enhance separations. These groups introduce extra multi-interactions, such as dipole–dipole and π–π interactions, leading to improved chromatographic performance .
Fungicidal Activity
The optimal structure for fungicidal activity involves a 5-CF3 pyridine group and a 2-CH3-5-Cl-6-CHF2 pyrimidine group. The spatial configuration of carbon atoms connected to R3 significantly influences compound efficacy .
Hereditary Angioedema (HAE) Treatment
Berotralstat: , containing a trifluoromethylpyrazole-3-carboxamide moiety, is an FDA-approved treatment for HAE. It inhibits plasma kallikrein, reducing inflammation in this rare condition .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N5O/c16-9-1-2-11(12(6-9)25-14(21)26)22-3-4-23-13-10(17)5-8(7-24-13)15(18,19)20/h1-2,5-7,22H,3-4H2,(H,23,24)(H3,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXPRZMQTBSKDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)
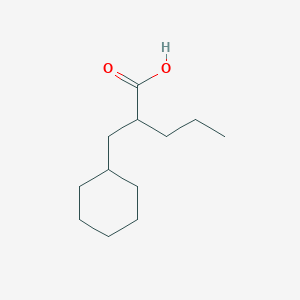
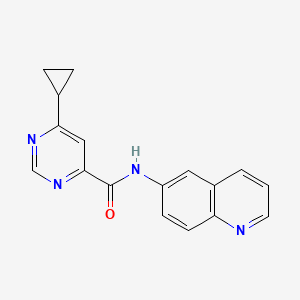
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)

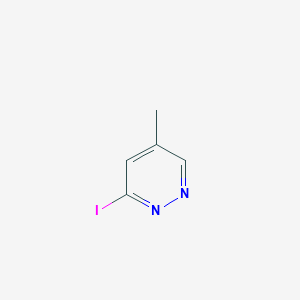
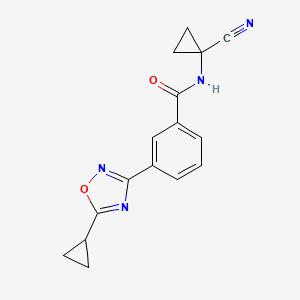
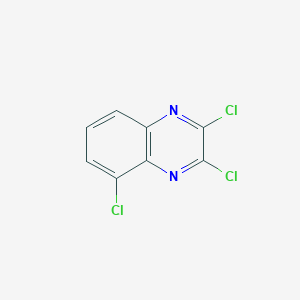
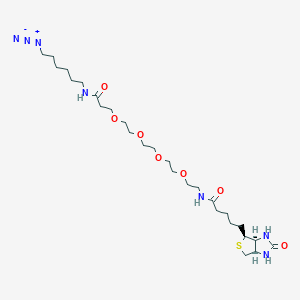
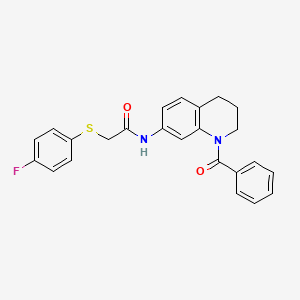
![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2396266.png)
